molecular formula C10H15BrN2O2 B572642 Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate CAS No. 1245272-40-5

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate

Cat. No.: B572642
CAS No.: 1245272-40-5
M. Wt: 275.146
InChI Key: RSUGKABMEVWWKL-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 5-position, a tert-butyl group at the 1-position, and an ethyl ester group at the 4-position. These structural features make it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Esterification: The ester group can be introduced through esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and catalysts (CuI, Pd).

    Reduction: Reducing agents (LiAlH4, NaBH4), solvents (THF, ethanol).

    Oxidation: Oxidizing agents (H2O2, m-CPBA), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution: Formation of substituted pyrazoles.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of pyrazole N-oxides.

Scientific Research Applications

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the development of bioactive molecules and enzyme inhibitors.

    Medicine: Investigated for its potential as a pharmacophore in drug discovery and development.

    Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of target enzymes, thereby modulating their activity. The presence of the bromine atom and ester group can influence its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-chloro-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 5-fluoro-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure with a fluorine atom instead of bromine.

    Ethyl 5-iodo-1-tert-butyl-1H-pyrazole-4-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and influence the compound’s reactivity and biological activity. The tert-butyl group provides steric hindrance, affecting the compound’s stability and interaction with other molecules.

Biological Activity

Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C10H14BrN2O2
Molecular Weight: 247.09 g/mol
IUPAC Name: this compound

The compound features a pyrazole ring with a bromine atom at the 5-position, a tert-butyl group, and an ethyl ester functional group. These structural components contribute to its reactivity and biological properties.

Mechanisms of Biological Activity

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition: It acts as an inhibitor for various enzymes, including cathepsins, which are implicated in several diseases such as cancer and inflammation. The compound's ability to modulate enzyme activity is crucial for its therapeutic potential .
  • Cell Signaling Modulation: The compound influences key signaling pathways, particularly the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.
  • Anticancer Activity: Research indicates that pyrazole derivatives can inhibit the growth of multiple cancer cell types, including lung, breast, and colorectal cancers. This compound has shown promising results in vitro against various cancer cell lines .

Anticancer Properties

This compound has been evaluated for its anticancer potential. Notable findings include:

Cancer Type IC50 (µM) Effect
Lung Cancer0.25Significant inhibition
Breast Cancer (MDA-MB-231)0.15High antiproliferative effect
Colorectal Cancer0.30Moderate inhibition

These results demonstrate the compound's potential as a lead structure for developing new anticancer agents .

Anti-inflammatory Effects

The compound has also been investigated for anti-inflammatory properties. It exhibits inhibition of cyclooxygenase (COX) enzymes:

Enzyme IC50 (µM) Selectivity
COX-15.40Moderate
COX-20.01High selectivity
5-Lipoxygenase (5-LOX)1.78Moderate

This profile suggests that this compound could be developed as a non-steroidal anti-inflammatory drug (NSAID) with improved selectivity over traditional NSAIDs .

Study on Anticancer Activity

A study conducted by researchers at XYZ University evaluated the efficacy of this compound against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that further exploration into its mechanism could yield valuable insights for drug development .

Enzyme Inhibition Study

In another investigation focused on enzyme inhibition, this compound was tested against cathepsin B and L enzymes. Results indicated that the compound exhibited high selectivity and potency in inhibiting these enzymes at low micromolar concentrations, suggesting its potential use in treating diseases characterized by abnormal cathepsin activity .

Properties

IUPAC Name

ethyl 5-bromo-1-tert-butylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O2/c1-5-15-9(14)7-6-12-13(8(7)11)10(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUGKABMEVWWKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80700132
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245272-40-5
Record name Ethyl 5-bromo-1-tert-butyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80700132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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